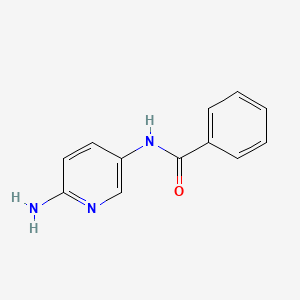

N-(6-aminopyridin-3-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-aminopyridin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-11-7-6-10(8-14-11)15-12(16)9-4-2-1-3-5-9/h1-8H,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTBRBXQRXNUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N 6 Aminopyridin 3 Yl Benzamide Analogues

Established Reaction Pathways for N-(6-aminopyridin-3-yl)benzamide Core Synthesis

The synthesis of the this compound core relies on fundamental and well-established amidation reactions. These methods typically involve the coupling of a pyridine-containing amine with a benzoic acid derivative.

Amidation Reactions of Pyridine (B92270) and Benzoic Acid Precursors

The most direct route to this compound involves the formation of an amide bond between a suitable aminopyridine precursor and a benzoic acid precursor. The synthesis of benzamide (B126) derivatives is a cornerstone of organic chemistry, often achieved through the direct condensation of carboxylic acids and amines. nih.govresearchgate.net In the context of the target molecule, this would involve the reaction of a compound like 5-aminopyridin-2-amine or a related derivative with benzoic acid or one of its activated forms.

The general approach for creating amides often requires activating the carboxylic acid function to facilitate the reaction with the amine. nih.govucl.ac.uk This can be done by converting the carboxylic acid into a more reactive species such as an acid chloride, anhydride, or an activated ester. nih.gov For instance, reacting benzoyl chloride with an appropriately substituted aminopyridine in the presence of a base to neutralize the HCl byproduct is a classic and effective method. A series of secondary and tertiary pyridyl amides have been prepared using such standard chemical principles. nih.gov

Catalytic Approaches in Benzamide Formation

To improve efficiency and reduce waste, various catalytic systems have been developed for benzamide formation. These methods often allow for the direct coupling of carboxylic acids and amines under milder conditions.

A general and effective procedure for synthesizing amides involves the use of titanium tetrachloride (TiCl4) as a mediator. nih.gov In this method, the amidation reaction is typically performed in pyridine at elevated temperatures, providing the desired amide products in moderate to excellent yields. nih.gov

Boron-based catalysts are particularly prominent in modern amide synthesis. ucl.ac.uk

Boronic Acids : Arylboronic acids, especially those with electron-deficient aromatic rings, have been shown to catalyze the direct amidation of carboxylic acids and amines. rsc.org These reactions are often carried out under azeotropic reflux conditions to remove water. rsc.org Boric acid itself can also be used as a simple and inexpensive catalyst for forming amide bonds. walisongo.ac.id

Borane-Pyridine : The borane-pyridine complex has been identified as an efficient liquid catalyst for the direct amidation of a wide range of carboxylic acids and amines, demonstrating tolerance for various functional groups. mdpi.com

Heterogeneous catalysts, such as bimetallic metal-organic frameworks (MOFs), have also been employed. For example, an Fe₂Ni-BDC MOF has been shown to be a productive and reusable catalyst for the synthesis of N-(pyridin-2-yl)-benzamide from 2-aminopyridine (B139424). mdpi.com This highlights the potential of such systems for synthesizing related aminopyridine-containing benzamides. mdpi.com

Development of Novel Synthetic Procedures

Recent research has focused on developing more sustainable and efficient synthetic routes, including the application of green chemistry principles and detailed mechanistic studies to optimize reaction conditions.

Green Chemistry Principles in this compound Synthesis

The development of catalytic methods for amide bond formation is a key area of green chemistry research, aiming to replace stoichiometric activating agents that generate significant waste. ucl.ac.ukrsc.org The use of catalysts like boronic acids or recyclable MOFs aligns with these principles. rsc.orgmdpi.com A solid-phase supported pyridinium (B92312) catalyst derived from pyridine-3-boronic acid has been successfully used, demonstrating comparable activity to liquid-phase catalysts and the advantage of being recoverable and reusable. rsc.org

Another green approach involves the use of alternative energy sources to drive the reaction. A rapid, mild, and highly efficient method for preparing benzamide derivatives utilizes ultrasonic irradiation in the presence of a reusable Lewis acidic ionic liquid immobilized on diatomite earth. researchgate.net This method offers advantages such as low reaction times and a simple procedure. researchgate.net The use of solid catalysts that can be easily recovered and reused, as demonstrated with an Fe₂Ni-BDC MOF, is also a key aspect of green chemistry. mdpi.com

Mechanistic Investigations of Amide Bond Formation

Understanding the reaction mechanism is crucial for optimizing synthetic protocols. For boronic acid-catalyzed amidation, it has been proposed that the reaction is initiated by the formation of an active intermediate containing a B-O-B bond. rsc.org In the case of catalysis by an Fe₂Ni-BDC MOF, a proposed mechanism suggests that the two different active metal centers work in concert to enhance the reaction yield. mdpi.com

Studies of non-conventional amide bond formation provide further mechanistic insights. For example, high-resolution cryo-EM structures of ribosomes accommodating aminobenzoic acid derivatives have revealed how the geometry of these monomers can obstruct the induced fit required for efficient amide bond formation in biological systems. nih.govacs.org Additionally, a novel "umpolung" strategy has been developed, involving an iodonium-promoted coupling of nitroalkanes and amines, which reverses the traditional reactive polarity of the acyl and amine components. nih.gov While not specific to this compound, these studies contribute to a deeper understanding of the fundamental processes of amide bond formation.

Systematic Derivatization for Library Generation

The this compound core is a valuable scaffold for generating libraries of analogues for screening in drug discovery programs. Systematic modification of the core structure allows for the exploration of structure-activity relationships.

More specifically, a patent discloses a large number of derivatives of 3-(6-aminopyridin-3-yl)benzamide (B6330033), where various substituents are introduced onto both the pyridine and benzamide rings. iitkgp.ac.in These analogues were designed as inhibitors of RIPK2, demonstrating the systematic derivatization of the core structure to generate a focused compound library. iitkgp.ac.in The synthesis of these analogues often involves coupling a pre-functionalized aminopyridine core with a diverse set of carboxylic acids or vice versa. Another example involves the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, which are built upon a related 2-fluoropyridin-3-yl core structure to generate compounds for antimicrobial screening. researchgate.net

Modifications on the Benzamide Ring

The benzamide portion of this compound offers a versatile platform for structural modifications to explore structure-activity relationships (SAR). A common strategy involves the amidation reaction between a substituted benzoic acid and an aminopyridine derivative.

Recent research has detailed the synthesis of a series of novel 3-(6-aminopyridin-3-yl)benzamide derivatives. researchgate.net The general synthetic route commences with a Suzuki coupling reaction between 3-boronobenzoic acid and 5-bromopyridin-2-amine to yield 3-(6-aminopyridin-3-yl)benzoic acid. This intermediate is then coupled with various substituted anilines using a condensing agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like dimethylformamide (DMF) to produce the final this compound analogues.

This approach allows for the introduction of a wide array of substituents onto the terminal phenyl ring of the benzamide. The table below summarizes a selection of synthesized analogues with modifications on this ring.

Further modifications can involve the core benzoyl group itself. For instance, the introduction of substituents directly onto the central phenyl ring of the benzamide can be achieved by starting with appropriately substituted 3-boronobenzoic acids in the initial Suzuki coupling step.

Substitutions on the Aminopyridine Moiety

The aminopyridine moiety is another key area for derivatization. Modifications here can influence the electronic properties and hydrogen bonding capabilities of the molecule. Synthetic strategies often involve building the benzamide linkage first, followed by modification of the pyridine ring, or starting with a pre-functionalized aminopyridine.

A versatile method for preparing substituted aminopyridines is through nucleophilic aromatic substitution or cross-coupling reactions on a suitably halogenated pyridine precursor. For example, a patent describes the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate through a photocatalytic reaction of 2-aminopyridine with piperazine-1-carboxylic acid tert-butyl ester in the presence of an acridine (B1665455) salt photocatalyst and an oxidant. This demonstrates a method to introduce a bulky, functionalized substituent at the 3-position of the aminopyridine.

Another approach involves the synthesis of N-(pyridin-2-yl)-benzamides from 2-aminopyridine and trans-beta-nitrostyrene (B46478) using a bimetallic metal-organic framework catalyst (Fe2Ni-BDC). iacademic.info This reaction proceeds via a Michael addition-amidation sequence. While this example pertains to a positional isomer, the methodology could potentially be adapted for the synthesis of this compound analogues by using a suitably substituted aminopyridine.

The table below illustrates examples of derivatization on the aminopyridine part of the broader aminobenzamide class of compounds.

Construction of Hybrid Scaffolds Incorporating this compound

The construction of hybrid scaffolds involves chemically linking two or more distinct pharmacophores to create a single molecule with potentially synergistic or multi-target activity. While the direct incorporation of the this compound scaffold into complex hybrid structures is not extensively documented in publicly available literature, the principles of creating such molecules are well-established in medicinal chemistry.

Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), are a prime example of this concept. wuxibiology.com A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. wuxibiology.com In principle, an this compound analogue with known biological activity could serve as the target protein ligand. A synthetic strategy to create such a hybrid would involve identifying a suitable attachment point on the this compound scaffold that does not disrupt its binding to its target. This could be a position on the terminal phenyl ring or the aminopyridine moiety, where a linker can be attached. The other end of the linker would then be coupled to a known E3 ligase ligand.

The synthesis of such a hybrid molecule would likely involve multi-step organic synthesis, including the separate synthesis of the functionalized this compound, the functionalized E3 ligase ligand, and the linker, followed by their conjugation.

While specific examples for this compound are not readily found, the conceptual framework for creating such hybrid molecules is an active area of research for many other scaffolds. nih.gov The development of such hybrids based on the this compound core could be a promising future direction for this class of compounds.

Advanced Spectroscopic and Structural Characterization of N 6 Aminopyridin 3 Yl Benzamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H-NMR)

Proton NMR (¹H-NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For N-(6-aminopyridin-3-yl)benzamide, the ¹H-NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and benzene (B151609) rings, as well as the amine and amide protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, aromatic protons typically resonate in the downfield region (around 7-8 ppm) due to the deshielding effect of the ring current. The multiplicity of each signal (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons and provides information about the number of adjacent protons. For example, a doublet would indicate one neighboring proton, while a triplet would suggest two.

Table 1: Representative ¹H-NMR Data for Benzamide (B126) Analogues

| Compound | Solvent | Chemical Shifts (ppm) and Multiplicity | Reference |

| N-phenylbenzamide | DMSO-d6 | 10.25 (s, 1H, NH), 7.97-7.95 (dt, 2H), 7.67 (dt, 2H), 7.62-7.52 (m, 3H), 7.38-7.34 (tt, 2H), 7.13-7.09 (tt, 1H) | rsc.org |

| Benzamide | CDCl₃ | 8.03 (d, 1H), 7.77-7.57 (m, 2H), 7.48-7.36 (m, 2H), 6.33 (br, 2H, NH₂) | rsc.org |

| 3-Methylbenzamide | CDCl₃ | 7.65 (s, 1H), 7.59-7.51 (m, 1H), 7.45-7.42 (m, 2H), 6.19 (br, 2H, NH₂), 2.39 (s, 3H, CH₃) | rsc.org |

Carbon-13 NMR (¹³C-NMR)

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. For example, the carbonyl carbon of the amide group is typically observed in the highly deshielded region of the spectrum, often around 165-175 ppm. Aromatic carbons generally appear between 110 and 160 ppm.

For N-phenylbenzamide, the carbonyl carbon resonates at 166.02 ppm in DMSO-d6, with the aromatic carbons appearing between 120.82 and 139.64 ppm. rsc.org Similarly, for benzamide itself, the carbonyl carbon is found at 169.91 ppm in CDCl₃. rsc.org Predicted ¹³C-NMR data for related structures can also be found in chemical databases, providing an estimate of expected chemical shifts. np-mrd.orgnp-mrd.orgchemicalbook.com

Table 2: Representative ¹³C-NMR Data for Benzamide Analogues

| Compound | Solvent | Carbonyl Carbon (C=O) Shift (ppm) | Aromatic Carbon Shifts (ppm) | Reference |

| N-phenylbenzamide | DMSO-d6 | 166.02 | 139.64, 135.46, 132.01, 129.07, 128.85, 128.12, 124.12, 120.82 | rsc.org |

| Benzamide | CDCl₃ | 169.91 | 132.81, 132.23, 128.65, 127.51 | rsc.org |

| 3-Methylbenzamide | CDCl₃ | 170.54 | 138.34, 133.52, 132.82, 128.65, 128.16, 124.48 | rsc.org |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity of atoms within a molecule. A COSY spectrum reveals correlations between coupled protons, helping to identify adjacent protons in the structure. An HSQC spectrum correlates proton signals with the signals of the directly attached carbon atoms. While specific 2D NMR studies on this compound were not found, the application of these techniques is standard practice in the structural confirmation of novel compounds. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of molecules.

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would be expected for the N-H stretching of the amine and amide groups (typically in the range of 3500-3200 cm⁻¹), the C=O stretching of the amide group (around 1650 cm⁻¹), and C-N stretching vibrations. The IR spectrum of benzamide, for example, shows characteristic peaks that can be used as a reference. chemicalbook.comnist.gov

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. For this compound, the aromatic rings and the carbonyl group constitute the primary chromophores, leading to expected absorptions in the UV region. The UV/Visible spectrum of benzamide is available in the NIST Chemistry WebBook and can serve as a comparative reference. nist.gov

Table 3: Key IR Absorption Frequencies for Benzamide

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3400 - 3100 |

| C=O (Amide I) | Stretching | 1680 - 1630 |

| N-H (Amide II) | Bending | 1640 - 1550 |

| C-N | Stretching | 1400 - 1200 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.gov By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₂H₁₁N₃O), the expected monoisotopic mass can be calculated with high precision. Experimental HRMS analysis would aim to find an ion corresponding to this calculated mass, often as the protonated molecule [M+H]⁺. For instance, the HRMS (ESI) data for N-phenylbenzamide shows a calculated m/z for [M+H]⁺ of 198.0919, with the found value being 198.0920, confirming the molecular formula C₁₃H₁₂NO. rsc.org Similar precision would be expected for this compound and its analogues. nih.gov

Table 4: Predicted Monoisotopic Mass and Collision Cross Section Data for Related Compounds

| Compound | Molecular Formula | Adduct | Predicted m/z | Predicted CCS (Ų) | Reference |

| N-(6-aminopyridin-3-yl)but-2-ynamide | C₉H₉N₃O | [M+H]⁺ | 176.08183 | 140.8 | uni.lu |

| 3-amino-N-(6-methoxypyridin-3-yl)benzamide | C₁₃H₁₃N₃O₂ | [M+H]⁺ | 244.10805 | 153.7 | uni.lu |

| 3-amino-N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide | C₁₆H₁₁Cl₃N₄O₂ | [M+H]⁺ | 397.00203 | 189.1 | uni.lu |

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for this compound itself was not found in the provided search results, the crystal structures of several related benzamide derivatives have been reported. nih.govresearchgate.netresearchgate.net For example, the crystal structure of 2-amino-N-(pyridin-2-yl)benzamide reveals details about intermolecular hydrogen bonding, which links the molecules into sheets. researchgate.net Such studies on analogues provide valuable insights into the likely solid-state packing and intermolecular interactions that could be expected for this compound.

Computational Chemistry and Theoretical Investigations of N 6 Aminopyridin 3 Yl Benzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical studies provide a microscopic view of electronic structure and geometry.

Density Functional Theory (DFT) Studies for Optimized Geometries

Information regarding DFT studies to determine the optimized molecular geometry, bond lengths, and bond angles for N-(6-aminopyridin-3-yl)benzamide is not available in published research. Such studies would typically be performed to find the most stable conformation of the molecule.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

A HOMO/LUMO analysis for this compound, which would help in understanding its chemical reactivity, charge transfer properties, and electronic transitions, has not been reported. Data on the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is therefore unavailable.

Natural Bond Orbital (NBO) Analysis

There are no available NBO analysis results for this compound. This type of analysis would provide insight into the intramolecular and intermolecular bonding, charge delocalization, and hyperconjugative interactions within the molecule.

Molecular Electrostatic Potential (MEP) Surface Mapping

MEP surface maps for this compound are not present in the scientific literature. An MEP map would identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a specific target protein.

Binding Mode Prediction and Interaction Analysis

Specific molecular docking studies of this compound with any biological target have not been documented. Therefore, there is no information on its predicted binding modes, binding affinity (docking scores), or key interactions (such as hydrogen bonds and hydrophobic interactions) with protein residues.

Scoring Function Evaluation and Binding Affinity Prediction

A critical step in computational drug discovery is the prediction of how strongly a molecule, or ligand, will bind to its biological target, typically a protein. This binding affinity is a key determinant of a drug's potential efficacy. Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, and scoring functions are then used to estimate the binding affinity of this interaction.

Scoring functions are mathematical models that take into account various factors influencing the stability of a protein-ligand complex, such as electrostatic interactions, hydrogen bonds, and van der Waals forces. The goal is to produce a score that correlates with the experimental binding affinity. There are different classes of scoring functions, including force-field-based, empirical, and knowledge-based functions, each with its own strengths and limitations. nih.gov The rapid and accurate prediction of protein-ligand binding affinities has the potential to revolutionize drug discovery. nih.gov In recent years, deep learning methods have shown promise in developing more accurate structure-based scoring functions. nih.gov

For derivatives of this compound, molecular docking studies have been instrumental in evaluating their potential as inhibitors of specific biological targets. For instance, in a study targeting Aurora B kinase (AURKB), a key protein in cell division and a target for cancer therapy, derivatives of 3-(6-aminopyridin-3-yl)benzamide (B6330033) were docked into the active site of the protein. researchgate.net The scoring functions used in these simulations predicted favorable binding energies, suggesting a strong interaction between the compounds and the AURKB protein. These predictions were crucial in identifying these derivatives as potential anticancer agents that function by inhibiting AURKB. researchgate.net

The table below illustrates typical data obtained from such docking studies, where a lower docking score generally indicates a better predicted binding affinity.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound derivative | Aurora B Kinase | -8.5 | LYS106, GLU161, ALA157 |

| This compound derivative | VEGFR2 | -9.2 | CYS919, ASP1046 |

Note: The data in this table is illustrative and based on findings for similar benzamide (B126) derivatives.

In Silico Predictions of Molecular Reactivity and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic electronic properties of a molecule, which in turn determine its reactivity and stability. researchgate.nettandfonline.com These methods can calculate a range of molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to be excited.

For benzamide derivatives, DFT studies have been used to calculate these parameters. sci-hub.se The introduction of different substituents on the benzamide scaffold can significantly alter the HOMO and LUMO energies and, consequently, the molecule's reactivity profile. sci-hub.se For this compound, the aminopyridine and benzamide moieties contain both electron-donating and electron-withdrawing groups, which influence the electron distribution across the molecule.

The molecular electrostatic potential (MEP) is another important property derived from DFT calculations. scispace.com It maps the electrostatic potential onto the electron density surface of the molecule, revealing the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with biological receptors.

The following table presents hypothetical DFT-calculated properties for this compound.

| Molecular Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These values are hypothetical and serve as an example of data generated in such studies.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are cornerstone techniques in modern computer-aided drug design (CADD). nih.govdergipark.org.tr A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. nih.govdergipark.org.tr These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. dergipark.org.trpharmacophorejournal.com

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab. Pharmacophore models are frequently used as filters in virtual screening campaigns. nih.govresearchgate.net

Ligand-Based Pharmacophore Model Generation

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. nih.govdergipark.org.trmdpi.com The fundamental principle is that molecules with similar biological activities often share common structural features arranged in a similar 3D geometry.

The process involves aligning a set of active compounds and identifying the common chemical features that are essential for their biological activity. nih.gov This generates a 3D pharmacophore model that can then be used as a query to search chemical databases for new molecules that match the model. rsc.org For a compound like this compound, a ligand-based approach would involve analyzing a series of structurally similar benzamide derivatives with known inhibitory activity against a particular target. The resulting pharmacophore model might highlight the importance of the hydrogen bond-donating amino group, the hydrogen bond-accepting carbonyl group, and the aromatic rings for activity.

Structure-Based Virtual Screening Methodologies

When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based virtual screening (SBVS) can be performed. nih.govsemanticscholar.org This approach utilizes the structural information of the target's binding site to identify potential ligands.

The most common SBVS method is molecular docking. nih.govresearchgate.net In this process, a library of compounds is computationally docked into the binding site of the target protein. Scoring functions then rank the compounds based on their predicted binding affinity. nih.gov This allows for the prioritization of compounds for experimental testing.

Molecular Mechanisms of Action and Biological Target Interactions in Vitro Preclinical Studies

Enzyme Inhibition Studies of N-(6-aminopyridin-3-yl)benzamide and Derivatives

The core chemical structure of this compound serves as a versatile scaffold for the development of potent enzyme inhibitors. By modifying this structure, researchers have successfully created derivatives that target several classes of enzymes crucial in oncology and immunology.

Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The benzamide (B126) moiety, particularly the N-(pyridin-3-yl)benzamide structure, has been identified as a key pharmacophore for designing inhibitors that target the ATP-binding site of various kinases. nih.gov

Aurora Kinase B (AURKB): As a key regulator of mitosis, AURKB is a significant target in cancer therapy. researchgate.netmdpi.com Its inhibition can lead to errors in chromosome segregation and, ultimately, cell death in rapidly dividing cancer cells. researchgate.netresearchgate.net Derivatives of the aminopyridinyl benzamide scaffold have been explored as AURKB inhibitors. For instance, a series of 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives were synthesized and shown to induce cell cycle arrest and apoptosis by inhibiting the transcription of AURKB. researchgate.net While specific IC50 values for the parent compound are not detailed, the research underscores the potential of this chemical class to target AURKB. researchgate.net Other research has focused on developing highly selective AURKB inhibitors to minimize off-target effects. mdpi.com

B-Raf Kinase: Mutations in the B-Raf gene are common in various cancers. While specific inhibitory data for this compound against B-Raf is not prominent, the broader class of benzamide-containing compounds has been investigated as kinase inhibitors, including those targeting the RAF-MEK-ERK pathway. nih.gov

Bruton's Tyrosine Kinase (BTK): BTK is a critical component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies and autoimmune diseases. nih.govnih.gov Potent covalent inhibitors of BTK have been developed based on an aminopyrazole carboxamide scaffold, which shares structural similarities with aminopyridine carboxamides. nih.govresearchgate.net One study detailed a series of 2,5-diaminopyrimidine (B1361531) covalent irreversible inhibitors of BTK, which included a trifluoromethyl)benzamido)benzamide derivative, demonstrating potent antiproliferative activity in B-cell lymphoma cell lines. researchgate.net These findings highlight the adaptability of the benzamide scaffold in creating highly potent and selective kinase inhibitors. nih.govresearchgate.net

Receptor Tyrosine Kinases (RTKs): This class of kinases, including the Epidermal Growth Factor Receptor (EGFR), plays a crucial role in cell proliferation and survival. nih.gov Benzamides and related structures have been designed as mimics of known EGFR tyrosine kinase inhibitors. nih.gov For example, certain benzamide derivatives demonstrated specific inhibition of EGFR tyrosine kinase, showcasing the utility of this scaffold in targeting RTKs. nih.gov

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. nih.gov Inhibitors of HDACs (HDACis) have emerged as a promising class of anticancer agents. nih.govnih.gov The N-(2-aminophenyl)benzamide unit is a known zinc-binding group that is effective in inhibiting Class I HDACs. drugbank.com

Research has shown that benzamide-based compounds can be potent and selective HDAC inhibitors. For example, a series of inhibitors with an N-(2-aminophenyl)-benzamide unit showed potent, Class I-selective inhibition, particularly against HDAC3. drugbank.com One compound, 15k, exhibited an IC50 value of 6 nM for HDAC3-NCoR2. drugbank.com Another study discovered a series of 2-substituted benzamides as highly selective and potent HDAC3 inhibitors, with one compound featuring a 2-methylthiobenzamide group (compound 16) having an IC50 of 30 nM for HDAC3 and over 300-fold selectivity against other HDAC isoforms. nih.gov These studies demonstrate that the benzamide scaffold is a key component for potent HDAC inhibition. nih.govdrugbank.comepa.gov

Deubiquitinases (DUBs) are enzymes that remove ubiquitin from proteins, playing a critical role in protein stability and signaling pathways. Their dysregulation has been linked to various diseases, including cancer. While the search results did not provide direct evidence of this compound or its close derivatives acting as DUB inhibitors, the exploration of small molecules for DUB modulation is an active area of research.

Receptor Modulation Investigations

In addition to enzyme inhibition, derivatives of this compound have been investigated for their ability to modulate the activity of ion channels and receptors, particularly those in the nervous system.

KCNQ2/Q3 (Kv7.2/7.3) potassium channels are voltage-gated channels that are critical for controlling neuronal excitability. nih.govnih.gov Activators, or openers, of these channels are considered promising therapeutic targets for epilepsy and other hyperexcitability disorders. nih.gov A series of N-pyridyl benzamides have been identified as potent KCNQ2/Q3 potassium channel openers. nih.gov

One notable derivative, ICA-027243 (N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide), demonstrated an EC50 of 0.38 μM for KCNQ2/Q3 channels. nih.gov Another related compound, 4-Chlor-N-(6-chlor-pyridin-3-yl)-benzamid (ICA-110381), was shown to be a potent KCNQ activator with a preference for KCNQ2-containing channels. nih.gov It acts by causing a hyperpolarizing shift in the channel's activation curve and significantly slowing its deactivation, thereby damping neuronal excitability. nih.gov

| Compound | Target | Activity (EC50) | Reference |

|---|---|---|---|

| ICA-027243 | KCNQ2/Q3 | 0.38 µM | nih.gov |

| ICA-110381 | KCNQ2-containing channels | Potent Activator | nih.gov |

Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. nih.govmdpi.com Modulators of these receptors have therapeutic potential for neurological and psychiatric disorders. nih.govbenthamscience.com

While direct modulation by the parent compound this compound is not specified, the broader class of molecules is relevant. The α7 subtype of nAChR is a particularly important target. nih.govmdpi.com Positive allosteric modulators (PAMs) of α7 nAChRs can enhance receptor function without directly activating it, offering a more nuanced therapeutic approach. nih.govbenthamscience.commdpi.com The search results allude to the development of various small molecules as PAMs for different nAChR subtypes, indicating that the aminopyridine benzamide scaffold could potentially be adapted for this purpose. mdpi.com

Cellular Pathway Modulation in Non-Clinical Models

In vitro studies on N-substituted benzamides, a class to which this compound belongs, have elucidated key cellular mechanisms that contribute to their biological activity. Research using various cell lines has demonstrated a distinct pattern of cellular pathway modulation, primarily involving the arrest of the cell cycle and the induction of programmed cell death, or apoptosis.

A primary mechanism of action observed for N-substituted benzamides in preclinical models is the induction of cell cycle arrest, specifically in the G2/M phase. nih.govnih.gov This halt in cell division precedes the onset of apoptosis. nih.gov Studies using the N-substituted benzamide declopramide (B1670142) as a model compound showed that it induces a distinct G2/M block in both murine 70Z/3 pre-B cells and human promyelocytic cancer HL-60 cells. nih.govnih.gov

Notably, this cell cycle arrest occurs independently of caspase activity, as demonstrated by the fact that the block was still observed when broad-spectrum caspase inhibitors were present. nih.gov Furthermore, the arrest was also seen in cells engineered to overexpress Bcl-2, an anti-apoptotic protein, reinforcing that the G2/M block is an upstream event relative to apoptosis induction. nih.govnih.gov

Table 1: Summary of Research Findings on Cell Cycle Arrest

| Compound Class | Cell Lines Studied | Observed Effect | Key Finding | Citation |

|---|

Following cell cycle arrest, N-substituted benzamides have been shown to trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This pathway is characterized by specific molecular events within the cell that lead to its controlled demise.

The key initiating event is the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This release was observed in both 70Z/3 and HL-60 cells following treatment. nih.gov The presence of cytosolic cytochrome c leads to the activation of caspase-9, which is recognized as the initiator caspase in this pathway. nih.govnih.gov The activation of caspase-9 subsequently triggers a cascade of effector caspases, ultimately leading to the execution of apoptosis.

The involvement of the mitochondrial pathway is further substantiated by experiments with cells overexpressing the anti-apoptotic protein Bcl-2. nih.govnih.gov In these Bcl-2-overexpressing cells, declopramide-induced apoptosis, cytochrome c release, and caspase-9 activation were all inhibited, confirming the central role of the mitochondria in this process. nih.gov While the broad-spectrum caspase inhibitor zVADfmk and the specific caspase-9 inhibitor zLEDHfmk were effective at inhibiting apoptosis, the caspase-8 inhibitor zIEDHfmk had a lesser effect, providing further evidence against the involvement of the extrinsic apoptosis pathway. nih.govnih.gov

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, often activated in response to cellular stress. Investigations into the role of the p53 pathway in the action of N-substituted benzamides have yielded important insights.

In p53-positive 70Z/3 cells, treatment with the model compound did lead to an induction of the p53 protein. researchgate.net However, further experiments revealed that the p53 pathway is not essential for the primary biological effects of these compounds. nih.govnih.gov Both the G2/M cell cycle arrest and the induction of apoptosis were also observed in HL-60 cells, which are deficient in p53. nih.govnih.gov This crucial finding demonstrates that N-substituted benzamides can exert their cell cycle and apoptotic effects through a p53-independent mechanism. nih.gov Therefore, while p53 may be activated, it is not the primary driver of the observed cell cycle arrest or apoptosis. nih.gov

Nucleic Acid Interaction Studies (e.g., DNA Binding)

Based on a review of the available scientific literature, specific studies detailing the direct interaction of this compound with nucleic acids, such as direct DNA binding or intercalation, have not been reported. Such studies are essential for determining if a compound's mechanism of action involves direct engagement with the genetic material of the cell.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Declopramide |

| zVADfmk |

| zLEDHfmk |

Structure Activity Relationship Sar Studies of N 6 Aminopyridin 3 Yl Benzamide Derivatives

Correlation of Structural Features with Biological Activities

The biological activity of N-(6-aminopyridin-3-yl)benzamide derivatives is profoundly influenced by the nature and position of substituents on both the pyridine (B92270) and benzamide (B126) rings, as well as the characteristics of the amide linker. These modifications modulate the compound's electronic, steric, and hydrophobic properties, thereby affecting its interaction with biological targets.

Impact of Substituent Effects on Pyridine Ring

The aminopyridine moiety is a critical component for target engagement, often forming key hydrogen bond interactions within the active site of kinases. The 6-amino group, in particular, is frequently observed to act as a hydrogen bond donor.

SAR studies on related aminopyridine series have demonstrated that the substitution pattern on the pyridine ring can significantly alter inhibitory potency. For instance, in a series of 3,5-diaryl-2-aminopyridine inhibitors of activin-like kinase 2 (ALK2), modifications at positions analogous to the this compound core revealed that the aminopyridine scaffold is crucial for activity. acs.org The introduction of additional substituents on the pyridine ring can modulate the basicity of the pyridine nitrogen and the hydrogen-bonding capacity of the amino group, thereby fine-tuning the binding affinity.

Influence of Substitutions on Benzamide Moiety

The benzamide portion of the molecule typically occupies a hydrophobic pocket within the target's active site, and substitutions on this ring are a common strategy to enhance potency and selectivity.

Studies on various benzamide-containing kinase inhibitors have provided a wealth of SAR data. For example, in the development of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors, it was found that the introduction of halogen atoms or a trifluoromethyl group at the 3-position of the benzamide ring led to highly potent compounds. nih.gov This suggests that electron-withdrawing groups in this position can be beneficial for activity.

The following table summarizes the general impact of substitutions on the benzamide moiety as inferred from related series of kinase inhibitors:

| Substitution Position | Substituent Type | General Impact on Activity |

| meta (3-position) | Halogens (F, Cl, Br) | Often increases potency |

| meta (3-position) | Trifluoromethyl (CF3) | Generally enhances activity |

| para (4-position) | Small alkyl or alkoxy groups | Can improve potency and selectivity |

| ortho (2-position) | Bulky groups | Often detrimental to activity due to steric hindrance |

These trends highlight the importance of a systematic exploration of the substitution pattern on the benzamide ring to optimize interactions with the target protein.

Role of Linker Chemistry and Conformational Flexibility

The amide linker connecting the aminopyridine and benzoyl moieties plays a crucial role in orienting these two key fragments correctly within the binding site. The planarity and rotational barrier of the amide bond contribute to the conformational rigidity of the molecule.

While the amide linker itself is generally conserved in this scaffold, its flexibility and the relative orientation it imposes on the two aromatic rings are critical. The ability of the molecule to adopt a low-energy conformation that is complementary to the target's binding site is paramount for high-affinity binding. In broader fragment-based drug design, the nature of the linker is a key variable, with even subtle changes in length or flexibility having a profound impact on binding energetics.

Identification of Essential Pharmacophoric Elements for Target Engagement

A pharmacophore model represents the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For this compound derivatives, particularly as kinase inhibitors, a general pharmacophore model can be proposed based on SAR data from analogous compounds.

3D-QSAR and docking studies on aminopyridine carboxamides as c-Jun N-terminal kinase-1 (JNK-1) inhibitors have helped to elucidate these key features. nih.gov The essential pharmacophoric elements for this compound derivatives likely include:

A hydrogen bond donor: The 6-amino group on the pyridine ring is a critical hydrogen bond donor.

A hydrogen bond acceptor: The pyridine nitrogen can act as a hydrogen bond acceptor.

An aromatic ring system: The pyridine ring itself provides a key interaction point.

A second aromatic ring: The benzoyl group typically interacts with a hydrophobic region of the binding site.

A hydrogen bond acceptor: The carbonyl oxygen of the amide linker is another important hydrogen bond acceptor.

The spatial arrangement of these features is crucial for effective binding to the target.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable tools in medicinal chemistry for predicting the activity of novel compounds and for guiding the design of more potent analogs.

For this compound derivatives, a QSAR model would typically be developed using a dataset of synthesized analogs with their corresponding biological activity data (e.g., IC50 values). The process involves calculating a variety of molecular descriptors for each compound, which can be categorized as:

Electronic descriptors: (e.g., partial charges, dipole moment)

Steric descriptors: (e.g., molecular volume, surface area)

Hydrophobic descriptors: (e.g., logP)

Topological descriptors: (e.g., connectivity indices)

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that links these descriptors to the biological activity. For instance, a hypothetical QSAR equation might look like:

log(1/IC50) = c0 + c1(logP) + c2(dipole) + c3*(molecular_weight)

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide even more detailed insights by generating 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.gov Such models provide a powerful predictive tool for the rational design of new this compound derivatives with enhanced therapeutic potential.

Preclinical in Vitro Biological Activity Profiling of N 6 Aminopyridin 3 Yl Benzamide and Analogues

Antiproliferative Activity against Various Cancer Cell Lines

The antiproliferative potential of N-(6-aminopyridin-3-yl)benzamide and its analogues has been investigated across a variety of cancer cell lines, revealing promising activity and offering insights into their mechanisms of action.

Cell Viability and Growth Inhibition Assays

Cell viability and growth inhibition assays are fundamental in determining the cytotoxic and cytostatic effects of chemical compounds on cancer cells. Standard methods include the MTT and resazurin (B115843) assays, which measure metabolic activity as an indicator of cell viability. nih.gov For instance, 3-Aminobenzamide (B1265367) (3-ABA), a related benzamide (B126) derivative, has demonstrated a reversible antiproliferative effect on the human carcinoma cell line A431, inhibiting both cell growth and colony formation. nih.gov This suggests that the benzamide scaffold is a viable starting point for the development of anticancer agents.

The antiproliferative effects are often quantified by the IC50 value, which represents the concentration of a compound required to inhibit a biological process by 50%. In studies involving benzamide derivatives, their ability to reduce the viability of cancer cell lines like HeLaS3 human cervical cancer cells has been noted. The specific assays used, such as the MTT assay, involve the cellular reduction of a tetrazolium salt to a colored formazan (B1609692) product, a process indicative of metabolically active, viable cells. nih.gov

Interactive Table: Antiproliferative Activity of Benzamide Derivatives

| Compound | Cell Line | Assay Type | Effect | Reference |

|---|---|---|---|---|

| 3-Aminobenzamide | A431 (Human Carcinoma) | Growth Inhibition, Colony Formation | Reversible antiproliferative effect | nih.gov |

| 3-Aminobenzamide | HeLaS3 (Human Cervical Cancer) | Cell Viability | Reduces telomere length |

Mechanistic Insights from RNA-seq Analysis (in cell lines)

While specific RNA-seq data for this compound was not found in the provided search results, the broader context of how similar compounds affect cellular pathways offers valuable insights. For example, in response to viral infections, host cells can modulate RNA methylation patterns. Specifically, the activity of the RNA m6A demethylase ALKBH5 is impaired, leading to increased methylation of the OGDH mRNA. nih.gov This modification reduces the stability and protein expression of OGDH, subsequently decreasing the production of itaconate, a metabolite important for viral replication. nih.gov This highlights a mechanism where RNA modifications, influenced by external stimuli, can reprogram cellular metabolism. nih.gov

Furthermore, studies on other benzamide derivatives provide clues into potential mechanisms. For example, 3-aminobenzamide has been shown to target the cytoskeleton in A431 carcinoma cells, leading to significant morphological changes such as the formation of dendritic-like protrusions. nih.gov This suggests that the antiproliferative effects of some benzamide compounds may be mediated through interactions with cytoskeletal components. nih.gov

Antimicrobial Efficacy

This compound and its analogues have demonstrated a broad spectrum of antimicrobial activity, including efficacy against mycobacteria, fungi, and viruses.

Antitubercular Activity

Several studies have highlighted the potential of benzamide derivatives as antitubercular agents. A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized, showing significant activity against Mycobacterium tuberculosis H37Ra. rsc.org Five of the most active compounds in this series displayed IC90 values ranging from 3.73 to 4.00 μM. rsc.org Another study identified N-benzyl 3,5-dinitrobenzamides as potent anti-TB agents, with some compounds exhibiting excellent in vitro activity against the drug-susceptible H37Rv strain (MIC: 0.0625 μg/mL) and multidrug-resistant clinical isolates. nih.gov

The exploration of the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) (TPA) series has also yielded promising results against Mycobacterium tuberculosis. nih.gov One potent inhibitor from this series, 17af, demonstrated an IC90 of 1.2 μM. nih.gov Furthermore, a high-throughput screening of a SoftFocus library identified a 6-dialkylaminopyrimidine carboxamide series with novel antitubercular activity. nih.govnih.gov These compounds were active against clinical M. tuberculosis strains and showed no cross-resistance with existing drugs, suggesting a novel mechanism of action. nih.govnih.gov

Interactive Table: Antitubercular Activity of Benzamide Analogues

| Compound Series | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides | Mycobacterium tuberculosis H37Ra | IC50 values ranging from 1.35 to 2.18 μM for the most active compounds. | rsc.org |

| N-benzyl 3,5-dinitrobenzamides | Mycobacterium tuberculosis H37Rv and MDR strains | MIC of 0.0625 μg/mL against H37Rv. | nih.gov |

| 3-Aminothieno[2,3-b]pyridine-2-carboxamides (TPA) | Mycobacterium tuberculosis | Compound 17af showed an IC90 of 1.2 μM. | nih.gov |

| 6-Dialkylaminopyrimidine carboxamides | Mycobacterium tuberculosis | Active against clinical strains with no cross-resistance to existing drugs. | nih.govnih.gov |

| N-alkyl nitrobenzamides | Mycobacterium tuberculosis | Derivatives with intermediate lipophilicity showed the best activities (MIC of 16 ng/mL). | mdpi.com |

Antifungal Activity

Benzamide derivatives have also been investigated for their antifungal properties. A study on novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives revealed that most exhibited good activity against six tested phytopathogenic fungi at a concentration of 50 µg/mL. researchgate.net One compound, 6h, was particularly effective against Alternaria alternata with an EC50 value of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil. researchgate.net Another compound, 6k, demonstrated the broadest antifungal spectrum with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. researchgate.net

The structure-activity relationship analysis indicated that the presence of fluorine or chlorine on the benzene (B151609) ring significantly enhanced antifungal activity. researchgate.net Furthermore, some benzamidine (B55565) derivatives containing 1,2,3-triazole moieties showed excellent in vivo efficacy against Colletotrichum lagenarium. nih.gov The fungistatic activity of arylsulfonamide-based compounds has also been demonstrated against various Candida species, including C. albicans, C. parapsilosis, and C. glabrata. nih.gov

Interactive Table: Antifungal Activity of Benzamide Derivatives

| Compound Series | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives | Alternaria alternata, Alternaria solani, and other phytopathogenic fungi | Compound 6h had an EC50 of 1.77 µg/mL against A. alternata. Compound 6k had a broad spectrum of activity (EC50: 0.98-6.71 µg/mL). | researchgate.net |

| Benzamidine derivatives with 1,2,3-triazole moieties | Colletotrichum lagenarium, Botrytis cinerea | Compound 16d showed 90% efficacy against C. lagenarium in vivo. | nih.gov |

| Arylsulfonamide-based compounds | Candida albicans, Candida parapsilosis, Candida glabrata | Fungistatic activity observed at concentrations between 0.125 and 1 mg/mL. | nih.gov |

Antiviral Activity

The antiviral potential of benzamide derivatives has been explored, particularly against influenza viruses. A study on benzamide-based 5-aminopyrazoles and their fused heterocycles reported significant antiviral activity against the avian influenza A virus (H5N1). nih.gov Eight of the synthesized compounds showed viral reduction in the range of 65–85%. nih.gov Notably, compound 3b demonstrated the highest antiviral activity, with an 85% reduction in virus at a concentration of 0.25 μmol/ml. nih.gov

Another study identified eight compounds with broad-spectrum antiviral activities against both influenza A (H1N1 and H3N2) and B viruses. nih.gov These compounds were found to inhibit viral genome replication and gene transcription without affecting host cellular RNA polymerase II activities. nih.gov These findings suggest that benzamide-related structures could be promising candidates for the development of new anti-influenza therapies.

Interactive Table: Antiviral Activity of Benzamide Analogues

| Compound Series | Target Virus | Key Findings | Reference |

|---|---|---|---|

| Benzamide-based 5-aminopyrazoles and fused heterocycles | Avian Influenza A (H5N1) | Compound 3b showed 85% viral reduction at 0.25 μmol/ml. | nih.gov |

| Various repurposing candidate compounds | Influenza A (H1N1, H3N2), Influenza B | Eight compounds showed potent inhibition of viral genome replication and gene transcription. | nih.gov |

Antibacterial Activity

The antibacterial potential of benzamide derivatives has been an area of significant research interest. nanobioletters.com Various studies have demonstrated that these compounds can exhibit notable activity against a range of bacterial pathogens. The core structure of benzamide is considered a valuable scaffold in the development of new antimicrobial agents. researchgate.net

Research into a series of synthesized N-benzamide derivatives has revealed promising antibacterial activities. For instance, certain compounds have shown considerable efficacy against both Gram-positive and Gram-negative bacteria. nanobioletters.com One study highlighted that compound 5a demonstrated excellent activity against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MICs) of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Furthermore, compounds 6b and 6c also displayed good activity against these bacterial strains. nanobioletters.com The antibacterial effects of benzamides are part of a wider spectrum of biological activities attributed to this class of compounds, which also includes antifungal, anti-inflammatory, and antitumor properties. nanobioletters.com

The following table summarizes the in vitro antibacterial activity of selected benzamide analogues.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 5a | B. subtilis | 25 | 6.25 |

| E. coli | 31 | 3.12 | |

| 6b | B. subtilis | 24 | 6.25 |

| E. coli | 24 | 3.12 | |

| 6c | B. subtilis | 24 | 6.25 |

| E. coli | 24 | 3.12 |

Data sourced from a study on the synthesis and in-vitro antimicrobial activity of N-benzamide derivatives. nanobioletters.com

Modulatory Effects on Ion Channels and Receptors in Cellular Assays

The interaction of benzamide derivatives with ion channels and receptors is another critical area of their preclinical profiling. nih.govnih.gov Ion channels, which are essential for cellular signaling and excitability, represent important therapeutic targets. numberanalytics.com

A class of benzamide derivatives has been identified as inhibitors of the voltage-gated potassium channel Kv1.3. nih.gov This channel is crucial for the function of T-lymphocytes, and its blockade can suppress immune responses. nih.gov Structure-activity relationship studies have been conducted on these benzamide compounds to understand their inhibitory mechanism on the Kv1.3 channel. nih.gov

Furthermore, benzamide analogues have been discovered as negative allosteric modulators of human neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov A lead molecule in this class, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide , was found to inhibit the activity of human α4β2 nAChRs with an IC₅₀ value of 6.0 μM. nih.gov This compound exhibited a preference for the α4β2 subtype over the α3β4 nAChR. nih.gov The discovery of such subtype-selective ligands is valuable for elucidating the roles of different nAChR subtypes in various physiological and pathological conditions. nih.gov

The table below presents the modulatory effects of specific benzamide analogues on ion channels and receptors.

| Compound/Analogue Class | Target | Effect | Assay | Key Findings |

| Benzamide derivatives | Kv1.3 Potassium Channel | Inhibition | Rb_Kv and T-cell proliferation assays | Identified as a class of Kv1.3 channel inhibitors. nih.gov |

| 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide | Human α4β2 nAChR | Negative Allosteric Modulation | Inhibition of nAChR activity | IC₅₀ of 6.0 μM; ~5-fold preference over α3β4 nAChRs. nih.gov |

Future Research Directions and Untapped Academic Potential

Exploration of N-(6-aminopyridin-3-yl)benzamide as Probes for Biological Systems

The utility of a chemical compound as a biological probe hinges on its ability to selectively interact with a biological target, thereby enabling the study of its function and related cellular pathways. The this compound scaffold, with its inherent structural features, is a promising candidate for the development of such probes.

Recent research has highlighted that novel derivatives of 3-(6-aminopyridin-3-yl)benzamide (B6330033) exhibit significant antitumor activities. researchgate.net These compounds have been shown to induce cell cycle arrest and apoptosis by inhibiting the transcription of Aurora Kinase B (AURKB), a key protein in cell division. researchgate.net This finding opens the door for the rational design of this compound-based molecules as selective probes to investigate the intricate roles of AURKB in both normal cell physiology and cancer pathogenesis. By modifying the core structure, researchers could develop fluorescently tagged or biotinylated versions to visualize and isolate AURKB and its associated protein complexes within cells.

Furthermore, the development of such probes could aid in understanding the mechanisms of action of AURKB inhibitors and in the screening for new therapeutic agents that target this pathway. The core scaffold's capacity for chemical modification allows for the fine-tuning of properties like cell permeability and target affinity, which are critical for an effective biological probe.

Application in Material Science or Supramolecular Chemistry

The potential applications for this compound extend beyond the biological realm into material science and supramolecular chemistry. The compound is listed in chemical catalogs under categories such as optical materials, electronic materials, and self-assembly materials, suggesting a basis for these applications, although specific published research is still emerging. a2bchem.com

The aromatic rings and amide linkage within the this compound structure provide opportunities for π-π stacking and hydrogen bonding. These non-covalent interactions are the cornerstones of supramolecular chemistry, driving the self-assembly of molecules into ordered, functional architectures. This could lead to the development of novel liquid crystals, gels, or other soft materials.

In the context of material science, research into related benzamide (B126) structures has shown the utility of metal-organic frameworks (MOFs) as catalysts for their synthesis. mdpi.com This intersection of organic synthesis and supramolecular structures suggests that this compound could itself be a component in the design of new functional materials, such as porous solids for gas storage or separation. Its potential inclusion in dye-sensitized solar cells or as a component in organic light-emitting diodes (OLEDs) represents another exciting, albeit less explored, frontier. a2bchem.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can analyze vast datasets to predict the properties of new compounds and guide synthetic efforts, saving significant time and resources. For the this compound scaffold, AI and ML can be pivotal in accelerating the design of derivatives with optimized properties.

Structure-Activity Relationship (SAR) studies, which correlate a molecule's structure with its biological activity, are fundamental to medicinal chemistry. AI/ML algorithms can build predictive SAR models from existing experimental data. For instance, data from studies on derivatives showing antitumor activity could be used to train a model to predict the AURKB inhibitory potential of novel, unsynthesized analogs. researchgate.net

This computational approach is not limited to biological activity. It can also predict physicochemical properties, metabolic stability, and potential toxicity. Virtual screening, a computational technique, has already been successfully used to identify N-(thiophen-2-yl) benzamide derivatives as potent inhibitors of the BRAFV600E kinase, a target in melanoma. nih.gov A similar strategy could be employed to screen large virtual libraries of this compound derivatives against a variety of biological targets, identifying the most promising candidates for synthesis and testing. The use of AI in scaffold hopping can also generate ideas for entirely new core structures with similar desired properties. researchgate.netresearchgate.net

Novel Bioisosteric Replacements in the this compound Scaffold

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that retains similar biological activity, is a cornerstone of modern medicinal chemistry. nih.govnih.gov This approach is used to improve potency, selectivity, pharmacokinetic properties, and to circumvent existing patents. The this compound scaffold offers multiple sites for bioisosteric modification.

The core structure can be systematically altered to explore new chemical space while retaining the key interactions with a biological target. For example, the pyridine (B92270) ring could be replaced with other five- or six-membered heterocycles like pyrimidine, pyrazine, or even non-aromatic rings to modulate the compound's electronics, solubility, and metabolic stability. Similarly, the benzamide portion could be substituted with other functionalities.

A practical example of this approach is the successful development of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors, where the aminopyridine moiety is effectively replaced by a thiophene (B33073) ring. nih.gov This demonstrates that significant structural changes can be made to the core scaffold while achieving potent biological activity. The table below illustrates potential bioisosteric replacements for different components of the this compound scaffold.

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Fragment | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Pyridine Ring | Thiophene, Furan, Pyrrole | Modify electronic properties and hydrogen bonding capacity. nih.gov |

| Pyridine Ring | Pyrimidine, Pyrazine | Alter nitrogen positioning to probe interactions with target. |

| Benzamide Amide Linker | Reverse Amide, Ester, Sulfonamide | Change hydrogen bond donor/acceptor pattern and metabolic stability. nih.gov |

| Benzene (B151609) Ring | Thiophene, Pyridine, Cyclohexyl | Explore different hydrophobic and electronic interactions. |

| 6-Amino Group | Hydroxyl, Methyl, Halogen | Modulate polarity, size, and interaction with the target protein. |

By systematically applying these bioisosteric replacement strategies, researchers can generate novel compound libraries with diverse properties, increasing the likelihood of discovering new drug candidates or functional materials based on the this compound framework.

Q & A

Q. What are the optimal synthetic routes for preparing N-(6-aminopyridin-3-yl)benzamide, and how can purity be validated?

Methodological Answer: The synthesis typically involves coupling 6-aminopyridin-3-amine with benzoyl chloride derivatives under mild basic conditions (e.g., using triethylamine or pyridine as a base). Key steps include:

- Amide bond formation : Utilize coupling agents like EDCl/HOBt to enhance reaction efficiency and minimize side products.

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol.

- Validation : Confirm purity via HPLC (≥95%) and characterize using -NMR (e.g., aromatic protons at δ 7.4–8.2 ppm) and -NMR (amide carbonyl at ~168 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : -NMR identifies aromatic protons and amine groups (δ 6.5–8.5 ppm), while -NMR confirms the amide carbonyl and pyridine ring carbons.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for : 213.0899 Da).

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm) and N-H bending (~1550 cm) .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

Methodological Answer:

- In vitro assays : Test enzyme inhibition (e.g., kinases, HDACs) using fluorogenic substrates or ADP-Glo™ assays.

- Cell-based models : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7).

- Target identification : Use thermal shift assays (TSA) to assess binding to recombinant proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

Methodological Answer:

- Substituent variation : Modify the benzamide ring (e.g., introduce electron-withdrawing groups like -NO or -CF) or pyridine moiety (e.g., methyl or amino substitutions).

- Biological testing : Compare IC values across derivatives in enzyme inhibition and cell viability assays.

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like PARP-1 or HDACs .

Q. What strategies resolve contradictions in reported biological activity data for benzamide derivatives?

Methodological Answer:

- Orthogonal assays : Validate enzyme inhibition results with cellular thermal shift assays (CETSA) to confirm target engagement.

- Metabolic stability : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation.

- Structural analysis : Use X-ray crystallography or cryo-EM (if available) to verify binding modes and identify critical residues .

Q. How can researchers investigate the mechanism of action of this compound in epigenetic regulation?

Methodological Answer:

- HDAC inhibition profiling : Compare potency against HDAC isoforms (e.g., HDAC1 vs. HDAC6) using fluorometric activity assays.

- Chromatin immunoprecipitation (ChIP) : Assess histone acetylation (e.g., H3K9ac) at gene promoters (e.g., RELN or GAD67) in neuronal cell lines.

- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment .

Q. What are the best practices for analyzing metabolic pathways of this compound in preclinical models?

Methodological Answer:

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS.

- Pharmacokinetic profiling : Conduct IV/PO dosing in rodents, measuring plasma half-life (), AUC, and bioavailability.

- CYP inhibition screening : Test against CYP3A4/2D6 to predict drug-drug interaction risks .

Methodological Challenges and Solutions

Q. How can low solubility of this compound derivatives be addressed in in vivo studies?

Methodological Answer:

- Formulation optimization : Use co-solvents (e.g., DMSO/PEG 400) or nanoemulsions to enhance bioavailability.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility.

- In situ pharmacokinetics : Monitor plasma concentrations via microsampling and LC-MS/MS .

Q. What experimental designs mitigate off-target effects in benzamide-based drug candidates?

Methodological Answer:

- Selectivity panels : Screen against unrelated targets (e.g., GPCRs, ion channels) to assess specificity.

- CRISPR/Cas9 knockout : Validate target dependency by deleting the putative target gene in cell lines.

- Proteome-wide profiling : Use affinity-based proteomics (e.g., pull-down assays with biotinylated probes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.